molecular formula C7H8N2O4S B187476 N-Methyl-2-nitrobenzenesulfonamide CAS No. 23530-40-7

N-Methyl-2-nitrobenzenesulfonamide

Cat. No. B187476
CAS RN: 23530-40-7
M. Wt: 216.22 g/mol
InChI Key: DLJPYODODWSDBI-UHFFFAOYSA-N
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Description

N-Methyl-2-nitrobenzenesulfonamide is a chemical compound with the molecular formula C7H8N2O4S . It has a molecular weight of 216.22 g/mol . It is a solid at room temperature .


Synthesis Analysis

The synthesis of N-Methyl-2-nitrobenzenesulfonamide involves the alkylation of N-monosubstituted 2-nitrobenzenesulfonamides . The reaction proceeds smoothly under certain conditions to give N,N-disubstituted 2-nitrobenzenesulfonamide in excellent yields .


Molecular Structure Analysis

The molecular structure of N-Methyl-2-nitrobenzenesulfonamide consists of a benzene ring substituted with a nitro group and a sulfonamide group . The sulfonamide group is further substituted with a methyl group .


Chemical Reactions Analysis

N-Methyl-2-nitrobenzenesulfonamide is involved in the synthesis of cyclic nitrogen compounds via intramolecular hydroamination . It also participates in the synthesis of pentacyclic lycopodium alkaloid huperzine-Q2, pyrrolidines, and intermolecular C-H insertion reactions .


Physical And Chemical Properties Analysis

N-Methyl-2-nitrobenzenesulfonamide has a molecular weight of 216.22 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . It has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are 216.02047791 g/mol . Its topological polar surface area is 100 Ų .

Scientific Research Applications

Nanotechnology

Lastly, in the field of nanotechnology, this compound could be employed to modify the surface of nanoparticles, thereby altering their interaction with biological systems. This is crucial for the development of targeted drug delivery systems and diagnostic tools.

Each of these applications demonstrates the versatility and importance of N-Methyl-2-nitrobenzenesulfonamide in scientific research. Its diverse uses across different fields highlight its potential as a valuable tool for innovation and discovery .

Mechanism of Action

Target of Action

N-Methyl-2-nitrobenzenesulfonamide is a type of sulfonamide . Sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which plays a crucial role in the synthesis of folic acid, a vital component for DNA replication in bacteria .

Mode of Action

Sulfonamides, including N-Methyl-2-nitrobenzenesulfonamide, act as competitive inhibitors of dihydropteroate synthase . They mimic the natural substrate (para-aminobenzoic acid) of the enzyme, thereby blocking its active site and preventing the synthesis of dihydropteroic acid, a precursor of folic acid .

Biochemical Pathways

The primary biochemical pathway affected by N-Methyl-2-nitrobenzenesulfonamide is the folate synthesis pathway in bacteria . By inhibiting dihydropteroate synthase, this compound prevents the production of dihydropteroic acid, leading to a deficiency in folic acid . This deficiency hampers the synthesis of nucleotides required for DNA replication, thereby inhibiting bacterial growth .

Pharmacokinetics

Sulfonamides generally exhibit good absorption in the gastrointestinal tract, wide distribution in body tissues, metabolism in the liver, and excretion in the urine .

Result of Action

The primary result of N-Methyl-2-nitrobenzenesulfonamide’s action is the inhibition of bacterial growth . By blocking the synthesis of folic acid, it prevents bacteria from replicating their DNA, thereby halting their proliferation .

Action Environment

The action of N-Methyl-2-nitrobenzenesulfonamide can be influenced by various environmental factors. For instance, its efficacy can be affected by the pH of the environment, as extreme pH values can denature the enzyme it targets . Additionally, its stability might be affected by temperature and light exposure .

Safety and Hazards

N-Methyl-2-nitrobenzenesulfonamide is labeled with the signal word “Warning” and has hazard statement H302 . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

N-methyl-2-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4S/c1-8-14(12,13)7-5-3-2-4-6(7)9(10)11/h2-5,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLJPYODODWSDBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10295208
Record name N-Methyl-2-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10295208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-2-nitrobenzenesulfonamide

CAS RN

23530-40-7
Record name 23530-40-7
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Record name N-Methyl-2-nitrobenzenesulfonamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-methyl-2-nitrobenzene-1-sulfonamide
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Synthesis routes and methods I

Procedure details

A solution of 2-nitrobenzene-1-sulfonyl chloride (4 g, 18.05 mmol) in DCM (60.2 mL) was cooled down to 0° C. with an ice water bath. TEA (7.55 mL, 54.1 mmol) and 2 M methylamine in tetrahydofuran (13.54 mL, 27.1 mmol) were added. The resulting solution was stirred at room temperature for 6 h. The reaction mixture was diluted with DCM, washed with sat. NaHCO3 (2×100 mL), brine (100 mL) and then dried over magnesium sulphate. The solution was filtered before concentrating under reduced pressure, and triturated in ether to afford N-methyl-2-nitrobenzenesulfonamide (3.12 g, 14.44 mmol, 80% yield). LCMS (m/z): 217.1 (MH+), 0.53 min.
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
60.2 mL
Type
solvent
Reaction Step One
[Compound]
Name
TEA
Quantity
7.55 mL
Type
reactant
Reaction Step Two
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0 (± 1) mol
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reactant
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13.54 mL
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reactant
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

To a solution of 2-nitrobenzene-1-sulfonyl chloride (30 g, 0.14 mol) in dichloromethane (500 mL) was slowly added a solution of methylamine in water (30%, 15.3 g) and triethylamine (38 mL, 0.27 mol) respectively. The mixture was stirred at room temperature for 1 hour and then evaporated. The residue was subjected to silica gel chromatography to afford the product N-methyl-2-nitrobenzenesulfonamide (26 g, yield 90%).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
38 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
15.3 g
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of 2-nitrobenzenesulfonyl chloride (25 g, 0.113 mol) and dichloromethane (450 mL) at 4° C. was added dropwise 2M methylamine in tetrahydrofuran (68 mL). The mixture was stirred overnight allowing the ice bath to melt. More 2M methylamine in tetrahydrofuran (97 mL) was added and the reaction was stirred for 1 hour. The reaction mixture was concentrated in vacuo. The residue was dissolved in chloroform (500 mL) and was washed with saturated sodium bicarbonate (250 mL). The aqueous layer was extracted with chloroform (250 mL) and all the chloroform layers combined, dried over sodium sulfate and filtered. The filtrate was concentrated in vacuo and the residue purified by silica gel chromatography using 0-4% methanol in dichloromethane. 22.63 g of N-methyl-2-nitrobenzenesulfonamide was obtained.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
68 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
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Quantity
97 mL
Type
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Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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